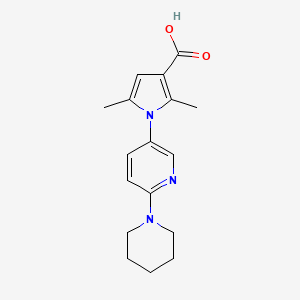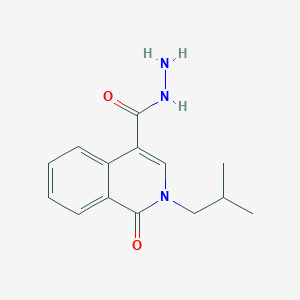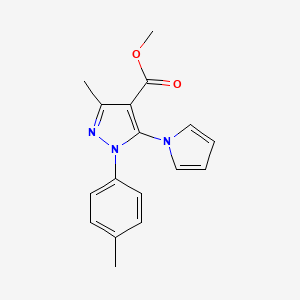
{N}-(2-aminoethyl)-4-(propionylamino)benzamide
Vue d'ensemble
Description
N-(2-aminoethyl)-4-(propionylamino)benzamide, also known as PAOPA, is a small molecule that has been studied for its potential therapeutic applications. PAOPA is a derivative of benzamide and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of {N}-(2-aminoethyl)-4-(propionylamino)benzamide is not fully understood. However, it has been proposed that {N}-(2-aminoethyl)-4-(propionylamino)benzamide exerts its effects by inhibiting the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and protein kinase C (PKC). {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to modulate the expression of various genes involved in apoptosis, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of MMPs. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to reduce oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several advantages for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide is a small molecule that can be easily synthesized and purified. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have low toxicity and high stability. However, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has some limitations for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide also has poor bioavailability and requires the use of high concentrations for in vivo experiments.
Orientations Futures
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several potential future directions for research. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can also be further studied for its potential use as a drug delivery system for targeted therapy. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its mechanism of action and its interaction with other molecules. Overall, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has great potential for future research and development in the field of medicine.
Applications De Recherche Scientifique
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEUESANNVYGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{N}-(2-aminoethyl)-4-(propionylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid](/img/structure/B1387284.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)
![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)


![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)

![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)
![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)

![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)